molecular formula C21H23F2N3O5S B2843655 N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 872987-12-7

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide

Cat. No.: B2843655
CAS No.: 872987-12-7
M. Wt: 467.49
InChI Key: TXFFCOZGNKJNTN-UHFFFAOYSA-N
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Description

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide is a complex organic compound that features a combination of fluorinated aromatic rings, sulfonyl groups, and oxazinan structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through the cyclization of appropriate amino alcohols with aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Fluorination: The fluorinated aromatic rings can be synthesized using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling Reactions: The final coupling of the oxazinan and fluorobenzyl groups can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic rings using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its fluorinated aromatic rings and sulfonyl groups may impart desirable properties such as thermal stability and resistance to degradation, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: It may find use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The fluorinated aromatic rings and sulfonyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The oxazinan ring may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • N1-((3-((4-chloro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide
  • N1-((3-((4-bromo-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-bromobenzyl)oxalamide

Uniqueness

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to its chloro or bromo analogs. Fluorine atoms can enhance the compound’s metabolic stability, bioavailability, and binding affinity to targets.

Properties

IUPAC Name

N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O5S/c1-14-11-17(23)7-8-18(14)32(29,30)26-9-2-10-31-19(26)13-25-21(28)20(27)24-12-15-3-5-16(22)6-4-15/h3-8,11,19H,2,9-10,12-13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFFCOZGNKJNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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